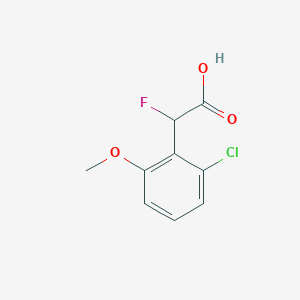![molecular formula C11H22N4 B15272415 [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylaminoethyl group and a pyrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2-(diethylamino)ethylamine with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. It can be incorporated into various chemical frameworks to explore new chemical reactivity and properties.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its structure allows it to interact with biological macromolecules, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrazolylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[2-(Diethylamino)ethyl][(3-methyl-1H-indol-4-yl)methyl]amine: Similar structure but with an indole ring instead of a pyrazole ring.
[2-(Diethylamino)ethyl][(3-methyl-1H-imidazol-4-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of [2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine lies in its pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can engage in unique interactions with biological targets, making this compound a valuable tool in research and development.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15(5-2)7-6-12-8-11-9-13-14-10(11)3/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
WVXCBFVJMPBRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=C(NN=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



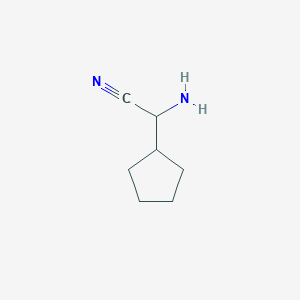

![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
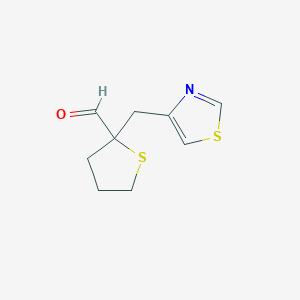
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
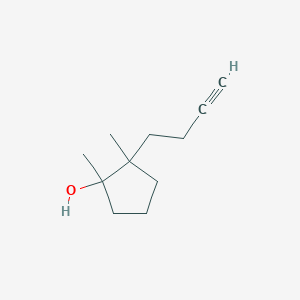
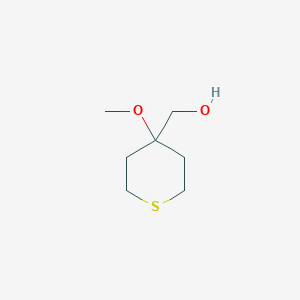


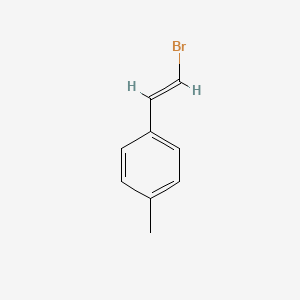
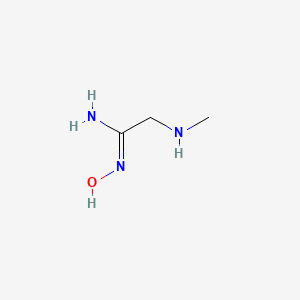
amine](/img/structure/B15272421.png)
